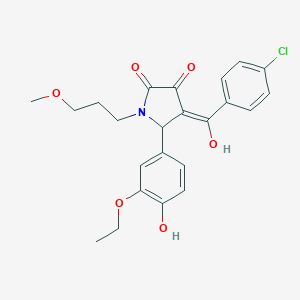![molecular formula C19H22N2O2 B257706 N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide, commonly known as Boc-L-phenylalanine benzylamide, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of amino acid derivatives and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Boc-L-phenylalanine benzylamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Boc-L-phenylalanine benzylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to reduce the levels of prostaglandin E2 (PGE2), a potent mediator of inflammation. Boc-L-phenylalanine benzylamide has also been shown to exhibit analgesic effects, possibly through the inhibition of COX-2 activity. In addition, the compound has been shown to induce apoptosis in cancer cells, indicating its potential use as an anti-tumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-L-phenylalanine benzylamide in lab experiments include its high purity, reproducibility of synthesis, and well-documented scientific research applications. However, the compound has some limitations, including its relatively high cost and limited availability. In addition, the compound may exhibit some toxicity at high concentrations, and caution should be taken when handling and using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Boc-L-phenylalanine benzylamide. One potential direction is the further exploration of its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain and inflammatory disorders. Another direction is the investigation of its potential use in drug delivery systems, particularly in the development of targeted therapies for cancer and other diseases. Furthermore, the mechanism of action of Boc-L-phenylalanine benzylamide should be further elucidated to better understand its therapeutic potential.
Synthesemethoden
The synthesis of Boc-L-phenylalanine benzylamide involves the reaction of Boc-L-phenylalanine with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis of Boc-L-phenylalanine benzylamide has been reported in various scientific journals, and the method is considered reliable and reproducible.
Wissenschaftliche Forschungsanwendungen
Boc-L-phenylalanine benzylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its effects on the central nervous system and has shown promising results in the treatment of depression and anxiety disorders. Boc-L-phenylalanine benzylamide has also been studied for its potential use in drug delivery systems, as it can be conjugated with various targeting moieties to enhance the specificity and efficacy of drugs.
Eigenschaften
Produktname |
N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)21-17(16(22)14-10-6-4-7-11-14)20-18(23)15-12-8-5-9-13-15/h4-13,17,21H,1-3H3,(H,20,23) |
InChI-Schlüssel |
YWOUDHZNBHBXJT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)NC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B257625.png)
![4-{[4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B257626.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257628.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)

methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)
![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)